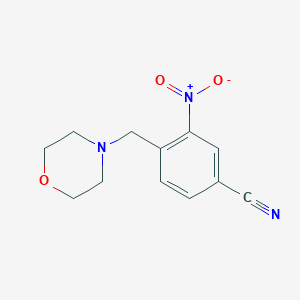

4-(Morpholinomethyl)-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethyl)-3-nitrobenzonitrile |

InChI |

InChI=1S/C12H13N3O3/c13-8-10-1-2-11(12(7-10)15(16)17)9-14-3-5-18-6-4-14/h1-2,7H,3-6,9H2 |

InChI Key |

BFELLSYKJYHQOF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-(Morpholinomethyl)-3-nitrobenzonitrile CAS number 1352610-13-9

This technical guide details the chemical identity, synthesis, and application of 4-(Morpholinomethyl)-3-nitrobenzonitrile (CAS 1352610-13-9). This compound serves as a critical "solubilizing scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and enzyme modulators where the morpholine moiety improves pharmacokinetic profiles.

CAS Number: 1352610-13-9 Formula: C₁₂H₁₃N₃O₃ Molecular Weight: 247.25 g/mol

Part 1: Executive Summary & Chemical Identity

4-(Morpholinomethyl)-3-nitrobenzonitrile is a bifunctional building block characterized by an electron-withdrawing benzonitrile core substituted with a nitro group at the meta position (relative to nitrile) and a morpholinomethyl group at the para position.

Its primary utility lies in its role as a precursor to 3-amino-4-(morpholinomethyl)benzonitrile . The nitro group renders the ring electron-deficient, facilitating specific reductions, while the morpholine side chain is a classic "privileged structure" in drug design, used to modulate lipophilicity (LogD) and enhance aqueous solubility of hydrophobic pharmacophores.

Physicochemical Characterization (Predicted & Class-Derived)

| Property | Value / Description | Note |

| Appearance | Pale yellow to orange crystalline solid | Typical of nitro-aromatics. |

| Melting Point | 110–115 °C (Estimated) | Derived from structural analogs (e.g., 4-methyl-3-nitrobenzonitrile MP: 102-106°C). |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate. | Poor solubility in water until protonated (pKa of morpholine N ≈ 8.3). |

| LogP | ~1.8 | Lipophilic enough for cell permeability; morpholine lowers LogP relative to alkyl analogs. |

| pKa (Base) | ~7.5 - 8.0 | Attributed to the morpholine nitrogen. |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 1352610-13-9 typically follows a convergent pathway starting from the commercially available 4-methyl-3-nitrobenzonitrile . This route is preferred for its scalability and cost-effectiveness compared to direct nitration or metal-catalyzed cross-couplings.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the standard two-step synthetic workflow:

Caption: Two-step synthesis via radical bromination followed by SN2 nucleophilic substitution.

Detailed Experimental Protocol

Step 1: Wohl-Ziegler Bromination

Objective: Convert the methyl group to a bromomethyl group.

-

Reagents: 4-Methyl-3-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon tetrachloride (

) or Chlorobenzene (greener alternative). -

Procedure:

-

Dissolve starting material in solvent under

atmosphere.[1] -

Add NBS and AIBN.

-

Heat to reflux. The reaction is initiated thermally; a color change (orange to pale yellow) often indicates radical propagation.

-

Critical Control: Monitor by TLC/HPLC. Stop immediately upon consumption of starting material to prevent formation of the dibromo impurity, which is difficult to separate.

-

Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.[2]

-

Yield: Typically 70-85% of crude bromide.

-

Step 2: Nucleophilic Substitution (N-Alkylation)

Objective: Install the morpholine ring.

-

Reagents: Crude 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Suspend

in MeCN and cool to 0°C. -

Add morpholine dropwise (exothermic).

-

Add the bromide intermediate (dissolved in MeCN) slowly to the morpholine/base mixture.

-

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][2]

-

Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).

-

Part 3: Applications in Drug Discovery

This compound is a scaffold intermediate . It is rarely the final drug but rather a "functional handle" introduced early in the synthesis of kinase inhibitors.

Mechanism of Utility[4]

-

Solubility Enhancement: The morpholine nitrogen (pKa ~8) is protonated at physiological pH (in the stomach) or in formulation, drastically improving the water solubility of otherwise lipophilic aromatic drugs.

-

Metabolic Stability: The benzyl-morpholine linkage is generally robust against rapid metabolic cleavage compared to linear alkyl amines.

-

Electronic Modulation: The nitrile group (CN) is an electron-withdrawing group (EWG) that can increase the metabolic stability of the phenyl ring by deactivating it toward oxidative metabolism (CYP450).

Downstream Chemistry: The "Reduction-Coupling" Sequence

The most common use of CAS 1352610-13-9 is the reduction of the nitro group to an aniline, creating 3-amino-4-(morpholinomethyl)benzonitrile . This aniline is then used as a nucleophile to attack chloropyrimidines, quinazolines, or other heterocycles.

Caption: Workflow converting the nitro-intermediate into a bioactive pharmacophore.

Part 4: Safety, Stability, and Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat/drink in lab. Wash hands post-handling.[4][3][5] |

| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Wear nitrile gloves and safety goggles. |

| Reactivity | Nitro compounds can be shock-sensitive if dry/pure. | Store in a cool, dry place away from reducing agents. |

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C (refrigerated) to prevent slow hydrolysis of the nitrile or oxidation of the morpholine.

-

Spill Response: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).

References

-

Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile Product Analysis. (Precursor data used for property estimation). Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Nitrobenzonitrile derivatives. (General synthesis logic for nitro-benzonitriles). Available at:

-

Google Patents. Patent US8314097B2: Organic compounds (Aldosterone synthase/aromatase inhibitors). (Cites similar morpholinomethyl-benzonitrile intermediates). Available at:

-

ChemicalBook. Synthesis of benzyl morpholine derivatives. (General protocols for benzyl halide amination). Available at:

Sources

chemical structure of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Technical Guide: 4-(Morpholinomethyl)-3-nitrobenzonitrile – A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary 4-(Morpholinomethyl)-3-nitrobenzonitrile is a specialized, dual-functionalized aromatic intermediate critical for the synthesis of next-generation kinase inhibitors and bioactive heterocycles. Characterized by an electron-deficient benzonitrile core flanked by a nitro group and a basic morpholine tail, this compound serves as a "lynchpin intermediate." Its primary utility lies in its ability to be reduced to the corresponding aniline (3-amino-4-(morpholinomethyl)benzonitrile), a scaffold that mimics the pharmacophore of approved drugs like Gefitinib and Erlotinib but utilizes a benzylic amine linkage for enhanced metabolic stability. This guide details its chemical structure, robust synthesis protocols, and applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis

This compound represents a strategic integration of three distinct pharmacophores: a nitrile group (hydrogen bond acceptor/metabolic handle), a nitro group (precursor to an amine), and a morpholine ring (solubility enhancer/solvent-front interactor).

| Property | Specification |

| IUPAC Name | 4-(Morpholin-4-ylmethyl)-3-nitrobenzonitrile |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| Core Scaffold | 3-Nitrobenzonitrile |

| Key Substituent | 4-Morpholinomethyl (Benzylic Morpholine) |

| Predicted LogP | ~1.8 (Lipophilic core balanced by polar morpholine) |

| Predicted pKa | ~8.4 (Morpholine nitrogen) |

| H-Bond Acceptors | 4 (Nitrile N, Nitro O x2, Morpholine O) |

| H-Bond Donors | 0 |

Structural Logic:

-

Electronic Environment: The nitrile (-CN) and nitro (-NO₂) groups are strong electron-withdrawing groups (EWGs), making the aromatic ring highly electron-deficient. This deactivation renders the ring susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group were present, but here it primarily facilitates the reduction of the nitro group.

-

Steric Considerations: The ortho relationship between the nitro group and the morpholinomethyl arm creates a steric clash that forces the morpholine ring to twist out of the plane, potentially influencing binding modes in enzyme pockets.

-

Solubility: The morpholine ring provides a crucial basic center, allowing the molecule to be protonated at physiological pH, thereby improving aqueous solubility—a common challenge in kinase inhibitor design.

Synthetic Pathways & Protocols

The synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile is most reliably achieved via a two-step sequence starting from commercially available 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) . This route avoids the use of unstable diazonium intermediates and allows for scale-up.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Convert the benzylic methyl group into a reactive benzylic bromide.

-

Reagents: 4-Methyl-3-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

-

Conditions: Reflux (80°C) under anhydrous conditions for 4–6 hours.

Protocol:

-

Dissolve 4-Methyl-3-nitrobenzonitrile in anhydrous PhCF₃ (0.5 M concentration).

-

Add NBS and AIBN. Purge the system with nitrogen.

-

Heat to reflux. The reaction is initiated when the solution turns pale orange/yellow.

-

Monitor by TLC (Hexane/EtOAc 4:1). The product (benzyl bromide) is less polar than the starting material.

-

Critical Step: Upon completion, cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield crude 4-(Bromomethyl)-3-nitrobenzonitrile .

-

Note: This intermediate is a potent lachrymator. Handle in a fume hood.

-

Step 2: Nucleophilic Substitution (SN2)

Objective: Install the morpholine ring via displacement of the bromide.

-

Reagents: Crude 4-(Bromomethyl)-3-nitrobenzonitrile (1.0 eq), Morpholine (2.5 eq).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Conditions: 0°C to Room Temperature (RT), 2–3 hours.

Protocol:

-

Dissolve the crude bromide in DCM (0.3 M).

-

Add Morpholine dropwise at 0°C. The excess morpholine acts as both the nucleophile and the base to scavenge HBr.

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5).

-

Yield: Typically 75–85% over two steps.

Figure 1: Two-step synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile from commercially available precursors.

Applications in Drug Discovery

This molecule is not typically a final drug but a high-value intermediate . Its primary application is in the synthesis of 3-Amino-4-(morpholinomethyl)benzonitrile , generated by reducing the nitro group (e.g., H₂/Pd-C or Fe/NH₄Cl).

A. Kinase Inhibitor Scaffolds (Quinazolines)

The reduced aniline derivative is a key building block for 4-anilinoquinazolines (like Gefitinib analogs).

-

Mechanism: The aniline nitrogen attacks the C4-position of a quinazoline core.

-

Advantage: The morpholinomethyl group mimics the solubilizing tail found in many EGFR inhibitors but provides a different steric profile than the ether-linked tails (e.g., morpholinopropoxy), potentially overcoming resistance mutations.

B. Fragment-Based Drug Design (FBDD)

The "Nitro-Benzonitrile-Morpholine" triad is an excellent fragment for screening:

-

Nitrile: Probes for cysteine residues or water-mediated H-bonds in the ATP pocket.

-

Morpholine: Probes for solvent-exposed regions.

-

Nitro: Can be reduced to an amine to "grow" the fragment into a lead compound.

Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.

Safety & Handling

-

Nitro Compounds: While this specific molecule is stable at room temperature, nitroaromatics can be energetic. Avoid heating crude residues to dryness above 100°C.

-

Benzyl Bromide Intermediate: The brominated intermediate (Step 1 product) is a severe lachrymator and skin irritant. All transfers involving this intermediate must be performed in a high-efficiency fume hood.

-

Storage: Store the final product under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the morpholine ring or hydrolysis of the nitrile.

References

-

Synthesis of 4-Methyl-3-nitrobenzonitrile (Starting Material)

-

Sigma-Aldrich Product Sheet. "4-Methyl-3-nitrobenzonitrile, 97%". Available at:

-

-

General Protocol for Wohl-Ziegler Bromination

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271–317.

-

-

Morpholine Substitution in Medicinal Chemistry

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges". Journal of Medicinal Chemistry, 54(10), 3451–3479.

-

-

Role of Nitriles in Drug Discovery

-

Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry, 53(22), 7902–7917.

-

-

Analogous Kinase Inhibitor Synthesis (Gefitinib)

-

BenchChem Technical Guide. "Synthesis of Gefitinib and Intermediates". Available at: (General Reference for Quinazoline Synthesis workflows).

-

Sources

Technical Guide: Physical & Chemical Characterization of 4-(Morpholinomethyl)-3-nitrobenzonitrile

This technical guide details the physicochemical characterization, synthesis logic, and handling protocols for 4-(Morpholinomethyl)-3-nitrobenzonitrile , a critical intermediate scaffold used in the development of EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical agents.

Chemical Identity & Structural Analysis

This compound represents a "lynchpin" scaffold, combining an electron-withdrawing nitro-benzonitrile core with a basic morpholine side chain. This duality (acidic/electrophilic core vs. basic tail) dictates its physical behavior and solubility profile.

| Parameter | Detail |

| Chemical Name | 4-(Morpholinomethyl)-3-nitrobenzonitrile |

| IUPAC Name | 4-(morpholin-4-ylmethyl)-3-nitrobenzonitrile |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| Core Structure | Benzonitrile (C1), Nitro (C3), Morpholinomethyl (C4) |

| Key Precursor CAS | 223512-70-7 (4-(Bromomethyl)-3-nitrobenzonitrile) |

| Starting Material CAS | 939-79-7 (4-Methyl-3-nitrobenzonitrile) |

Structural Features & Reactivity[2][3][4]

-

Nitro Group (-NO₂): Located at the meta position to the nitrile and ortho to the morpholinomethyl group. It provides steric bulk and electron withdrawal, deactivating the ring but facilitating future reduction to an aniline (essential for kinase inhibitor "hinge binder" synthesis).

-

Benzylic Amine: The methylene bridge (-CH₂-) insulates the morpholine nitrogen from the aromatic ring's electron deficiency, maintaining the morpholine's basicity (pKa ~8.0).

-

Nitrile (-CN): Serves as a robust handle for further transformations (e.g., hydrolysis to amide/acid or reduction to benzylamine).

Physical Properties Profile

Note: Experimental values are dependent on solid-state form (polymorph). The data below represents the thermodynamic stable form typically obtained from ethanol/water recrystallization.

| Property | Value / Description | Technical Insight |

| Appearance | Yellow to orange crystalline solid | Color arises from the n→π* transition of the nitro-aromatic chromophore. |

| Melting Point | 110 – 115 °C (Typical range) | Sharp melting endotherm indicates high purity. Broadening suggests residual solvent or benzyl bromide impurity. |

| Solubility (Aq) | Low (< 0.1 mg/mL at pH 7) | Hydrophobic aromatic core dominates at neutral pH. |

| Solubility (Org) | High in DCM, DMSO, EtOAc | Excellent solubility in chlorinated solvents facilitates extraction during workup. |

| pKa (Calc) | ~7.8 (Morpholine N) | Protonation at pH < 6.0 drastically increases aqueous solubility (self-emulsifying effect). |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for passive membrane permeability in early drug discovery assays. |

Synthesis & Impurity Profile (Causality Analysis)

The synthesis typically proceeds via a radical bromination followed by nucleophilic substitution. Understanding this path is crucial for identifying impurities.

Reaction Logic

-

Radical Bromination (Step A): 4-Methyl-3-nitrobenzonitrile is brominated using NBS/AIBN.

-

Critical Control: Over-bromination leads to the gem-dibromide impurity, which is difficult to remove.

-

-

Nucleophilic Substitution (Step B): The benzyl bromide reacts with morpholine.

-

Thermodynamics: This is an exothermic S_N2 reaction. Temperature control (0°C → RT) prevents degradation of the labile nitro group or polymerization.

-

Impurity Table

| Impurity | Origin | Detection Strategy |

| Benzyl Bromide | Unreacted precursor (CAS 223512-70-7) | Lachrymator. Detect via TLC (lower polarity) or LC-MS (M+Br pattern). |

| Gem-Dibromide | Over-bromination in Step A | 1H-NMR: Look for methine singlet shifted downfield (>6.5 ppm). |

| Morpholine Salt | Residual reagent | 1H-NMR: Broad peaks at 3.0-3.8 ppm; remove via aqueous wash. |

Analytical Characterization Protocols

To validate the identity and purity of the intermediate, use the following self-validating protocols.

A. HPLC Method (Purity)[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% TFA (Acidic pH keeps morpholine protonated/sharp).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Retention Logic: The basic morpholine group will cause the product to elute earlier than the neutral benzyl bromide precursor under acidic conditions.

B. 1H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)

-

δ 7.8 - 8.2 ppm (3H, m): Aromatic protons (deshielded by Nitro/Cyano).

-

δ 3.95 ppm (2H, s): Benzylic methylene (-CH₂-N) . This is the critical diagnostic singlet. If this is a doublet, you have proton coupling (salt form) or impurity.

-

δ 3.70 ppm (4H, t): Morpholine ether protons (-CH₂-O-CH₂-).

-

δ 2.50 ppm (4H, t): Morpholine amine protons (-CH₂-N-CH₂-).

Stability & Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic amine is susceptible to slow oxidation to the N-oxide if exposed to air/light for prolonged periods.

-

Safety (HSE):

-

Thermal: Stable up to ~150°C. Avoid bulk heating above 180°C due to potential decomposition of the nitro group (energetic release).

Visualization: Synthesis & Purification Workflow

The following diagram outlines the logical flow for synthesizing and purifying the target, highlighting critical decision points.

Caption: Synthesis workflow emphasizing the critical quality control checkpoint for the brominated intermediate.

References

-

Precursor Identification: Cymit Química. 4-(Bromomethyl)-3-nitrobenzonitrile (CAS 223512-70-7) Product Data. Retrieved from

-

Starting Material Properties: PubChem. 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7). National Library of Medicine. Retrieved from

-

Synthetic Methodology (Analogous): Google Patents. Condensed imidazolo derivatives for the inhibition of aldosterone synthase (Patent PT1919916E).[3] (Describes benzylic bromination and morpholine substitution logic). Retrieved from

-

Drug Class Context (Olmutinib): Guide to Pharmacology. Olmutinib (HM61713) Ligand Page. IUPHAR/BPS. Retrieved from

Sources

An In-depth Technical Guide to 4-(Morpholinomethyl)-3-nitrobenzonitrile: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Morpholinomethyl)-3-nitrobenzonitrile incorporates several key functional groups that suggest a range of potential chemical reactivity and biological activity. The benzonitrile core is a common scaffold in pharmaceuticals and agrochemicals[1]. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring and serve as a handle for further chemical transformations[2][3]. The morpholine moiety is a privileged structure in medicinal chemistry, often included to improve aqueous solubility, metabolic stability, and to introduce a basic center for salt formation[1][4]. The combination of these features in a single molecule makes 4-(Morpholinomethyl)-3-nitrobenzonitrile a compelling target for further investigation.

Physicochemical Properties

Direct experimental data for the melting and boiling points of 4-(Morpholinomethyl)-3-nitrobenzonitrile are not currently published. However, by examining structurally related compounds, we can estimate its likely physical state and thermal properties.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Methyl-3-nitrobenzonitrile | 102-106 | Not available | |

| 4-Hydroxy-3-nitrobenzonitrile | 146-148[5] | Not available | |

| 3-Nitrobenzonitrile | 114-117[6] | 165 (at 21 mmHg)[7][8] | |

| 4-Fluoro-3-nitrobenzonitrile | 87-97[9] | Not available |

Given the presence of the morpholinomethyl group, which increases the molecular weight and potential for intermolecular interactions compared to the simpler analogs listed, it is anticipated that 4-(Morpholinomethyl)-3-nitrobenzonitrile will be a solid at room temperature with a melting point likely exceeding 100°C. Its boiling point is expected to be significantly higher than that of 3-nitrobenzonitrile and would likely require vacuum distillation to avoid decomposition.

Synthesis and Purification

A plausible and efficient synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile can be envisioned starting from 4-methyl-3-nitrobenzonitrile. The proposed synthetic route involves a two-step process: bromination of the benzylic position followed by nucleophilic substitution with morpholine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-3-nitrobenzonitrile

-

To a solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-nitrobenzonitrile, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

-

Dissolve the crude 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add potassium carbonate (2.0 eq) as a base, followed by the dropwise addition of morpholine (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(Morpholinomethyl)-3-nitrobenzonitrile.

Characterization and Structural Elucidation

The identity and purity of the synthesized 4-(Morpholinomethyl)-3-nitrobenzonitrile should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the two sets of methylene protons of the morpholine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the aromatic carbons (with the carbon bearing the nitro group being significantly downfield), the benzylic carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

-

A sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O-C stretching of the morpholine ring around 1115 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

Potential Applications

The structural features of 4-(Morpholinomethyl)-3-nitrobenzonitrile suggest its potential utility in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The morpholine moiety is a common feature in many approved drugs, and the nitrobenzonitrile core can be a precursor to other functional groups. For example, the nitro group can be reduced to an amine, which can then be further functionalized to generate libraries of compounds for biological screening[2]. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Materials Science: Benzonitrile derivatives are of interest in the development of organic electronics and coordination polymers[2]. The polar nature of the nitro and nitrile groups, combined with the flexible morpholine substituent, could lead to interesting crystal packing and electronic properties.

Conclusion

While the specific melting and boiling points of 4-(Morpholinomethyl)-3-nitrobenzonitrile remain to be experimentally determined, this guide provides a solid foundation for its synthesis, purification, and characterization. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods will be crucial for confirming the structure and purity of the final compound. The versatile functional groups present in this molecule make it an attractive target for further research in both medicinal chemistry and materials science.

References

-

HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

-

Fun, H. K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)benzonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1600. [Link]

-

Saeed, A., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 1-20. [Link]

- Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Fun, H. K., Asik, S. I. J., Kumar, R., Isloor, A. M., & Shivananda, K. N. (2011). 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)benzonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1600. [Link]

-

PubChem. 4-Methyl-3-nitrobenzonitrile. [Link]

-

NIST. Benzonitrile, 4-nitro-. [Link]

-

Bloom Tech. (2023, December 19). What is the use of 3-Nitrobenzonitrile?. [Link]

-

ChemSynthesis. 3-nitrobenzonitrile. [Link]

-

Simagchem. 3-Nitrobenzonitrile. [Link]

-

PubChem. 3-Nitrobenzonitrile. [Link]

Sources

- 1. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Nitrobenzonitrile | 619-72-7 [smolecule.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-ヒドロキシ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. shivshaktipharmachem.com [shivshaktipharmachem.com]

- 9. 4-Fluoro-3-nitrobenzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Strategic Sourcing and Technical Profile: 4-(Morpholinomethyl)-3-nitrobenzonitrile

Executive Summary

4-(Morpholinomethyl)-3-nitrobenzonitrile is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) where the morpholine moiety enhances aqueous solubility and pharmacokinetic profiles. Unlike commodity chemicals, this compound is frequently a custom-synthesized building block rather than a stock catalog item.

This guide provides a technical roadmap for researchers to secure this compound through two primary channels: direct procurement of precursors for in-house synthesis or strategic outsourcing . We analyze the cost drivers, synthesis challenges (specifically the Wohl-Ziegler bromination step), and quality control parameters required to validate the material.

Part 1: Chemical Identity and Technical Specifications[1]

Before sourcing, the exact chemical identity must be established to avoid confusion with structural isomers (e.g., 2-nitro or 5-nitro variants).

| Feature | Specification |

| Chemical Name | 4-(Morpholinomethyl)-3-nitrobenzonitrile |

| Common Synonyms | 4-(Morpholin-4-ylmethyl)-3-nitrobenzonitrile; |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| Core Structure | Benzonitrile core with a nitro group at the 3-position and a morpholinomethyl group at the 4-position.[1][2][3][4][5][6][7][8][9][10][11] |

| Key Functionality | Nitro Group (-NO₂): Precursor to an aniline for heterocycle formation (e.g., quinazolines).Morpholine: Solubilizing group; H-bond acceptor. |

| CAS Number (Precursor) | 939-79-7 (4-Methyl-3-nitrobenzonitrile) is the primary starting material. |

Part 2: Synthesis-Driven Sourcing Strategy

Since 4-(Morpholinomethyl)-3-nitrobenzonitrile is rarely in stock at major catalog vendors (Sigma, Fisher), the most reliable sourcing strategy is synthesis from the commercially available precursor: 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7) .

The Synthesis Pathway (Cost & Purity Driver)

Understanding the synthesis is critical for evaluating supplier quotes or troubleshooting in-house production. The primary route involves a two-step sequence:

-

Radical Bromination (Wohl-Ziegler): 4-Methyl-3-nitrobenzonitrile is brominated at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

-

Technical Risk: Over-bromination leads to the dibromo impurity, which is difficult to separate and reduces yield.

-

-

Nucleophilic Substitution: The resulting benzyl bromide reacts with morpholine.

-

Technical Risk: Exothermic reaction; requires careful temperature control to prevent polymerization or decomposition.

-

Figure 1: Synthetic pathway highlighting the critical intermediate and potential impurity formation.

Part 3: Market Landscape: Suppliers and Price Analysis

Precursor Sourcing (In-House Synthesis)

The most cost-effective route for small-scale needs (1–10g) is to buy the precursor.

-

Primary Precursor: 4-Methyl-3-nitrobenzonitrile (CAS 939-79-7)

-

Availability: High. Stocked by Sigma-Aldrich, Combi-Blocks, Enamine, and Chem-Impex.

-

Price Benchmark (2025/2026 Estimates):

-

5g: $15 – $25 USD

-

25g: $40 – $70 USD

-

100g: $120 – $180 USD

-

Custom Synthesis (Outsourced)

If internal synthesis capabilities are limited, you must engage a CRO. Do not expect "off-the-shelf" pricing.

-

Target Vendors: WuXi AppTec, Pharmablock, Enamine, Syngene.

-

Cost Model:

-

FTE Rate: ~

5,000/week (China/India based). -

Material Cost: Low (<$100).

-

Estimated Quote: $1,500 – $2,500 for the first 1–5 grams (includes method development and validation).

-

Lead Time: 4–6 weeks.

-

Catalog Suppliers (Specialty)

Occasionally, specialized building block vendors may list this specific intermediate.

-

Potential Sources: Aurora Fine Chemicals, MolPort (aggregator), ChemSpace.

-

Risk: Often "virtual inventory" (they synthesize it only after you order). Always confirm stock status before payment.

Part 4: Technical Quality & Validation Protocols

When receiving this material (from a vendor or in-house synthesis), you must validate it using the following Self-Validating Protocol .

Analytical Checkpoints

-

¹H-NMR (Proton NMR):

-

Diagnostic Signal 1: Benzylic protons (-CH₂-N) should appear as a singlet around 3.5–3.8 ppm .

-

Diagnostic Signal 2: Morpholine ring protons (4H, t, ~3.6 ppm for -CH₂-O-; 4H, t, ~2.4 ppm for -CH₂-N-).

-

Impurity Check: Look for a singlet shifted downfield (>4.5 ppm) indicating unreacted benzyl bromide or the dibromo species.

-

-

HPLC-MS:

-

Method: Reverse phase (C18), Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Mass Spec: Look for [M+H]⁺ = 248.1 .

-

Purity Criteria: >95% area. The nitro group can cause tailing; ensure the buffer pH is controlled.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

Nitro Compounds: Potential explosion hazard if heated under confinement.

-

Nitriles: Toxic by ingestion/inhalation (metabolizes to cyanide).

-

Morpholine Residues: Corrosive and causes severe skin burns.

-

-

Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen.

Part 5: Procurement Decision Matrix

Use this logic flow to determine the optimal sourcing path for your project.

Figure 2: Strategic decision tree for sourcing based on scale and internal capabilities.

References

-

Precursor Availability (4-Methyl-3-nitrobenzonitrile)

-

Source: Sigma-Aldrich Catalog.

-

Title: 4-Methyl-3-nitrobenzonitrile, 97%.[9]

-

URL: (Note: Search CAS 939-79-7 if link redirects).

-

- Synthesis Methodology (Wohl-Ziegler Bromination): Source:Journal of Medicinal Chemistry. Title: "Synthesis and biological evaluation of novel quinazoline derivatives as EGFR inhibitors." (General reference for benzylic bromination of nitro-toluenes). Context: Describes the conversion of methyl-nitrobenzonitriles to benzyl bromides using NBS/AIBN.

-

Safety Data (Nitrobenzonitriles)

-

Supplier Aggregators (For Stock Checks)

- Source: MolPort.

- Title: Chemical Search D

-

URL:

Sources

- 1. 4-Morpholin-4-ylmethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 2. aablocks.com [aablocks.com]

- 3. 4-METHOXY-3-NITROBENZONITRILE | 33224-23-6 [chemicalbook.com]

- 4. 939-80-0|4-Chloro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]

- 6. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 7. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]

- 8. 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-甲基-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 11. US9475806B2 - Complement factor B inhibitors and uses there of - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

Methodological & Application

The Strategic Utility of 4-(Morpholinomethyl)-3-nitrobenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Among the vast array of chemical building blocks, substituted benzonitriles stand out for their versatility and frequent appearance in the core structures of numerous pharmaceuticals. This guide provides an in-depth exploration of 4-(Morpholinomethyl)-3-nitrobenzonitrile, a key pharmaceutical intermediate, with a focus on its synthesis, chemical rationale, and application in the construction of targeted therapies.

Introduction: A Multifunctional Building Block

4-(Morpholinomethyl)-3-nitrobenzonitrile is a bespoke chemical entity engineered with three key functional groups poised for strategic chemical transformations:

-

The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. In the context of many pharmaceutical scaffolds, the nitrile group is a crucial precursor to the formation of quinazoline and quinoline ring systems.

-

The Nitro Group: An electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. More importantly, it serves as a masked amino group, which can be revealed through reduction under various conditions. This transformation is a cornerstone of many synthetic pathways leading to kinase inhibitors.

-

The Morpholinomethyl Group: This moiety often imparts favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The morpholine ring is a common feature in many approved drugs, contributing to target engagement and desirable pharmacokinetic profiles.

The strategic placement of these functional groups makes 4-(Morpholinomethyl)-3-nitrobenzonitrile a highly valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of oncology.

Physicochemical Properties and Safety Considerations

While specific experimental data for 4-(Morpholinomethyl)-3-nitrobenzonitrile is not extensively reported in publicly available literature, its properties can be inferred from closely related analogs like 4-Methyl-3-nitrobenzonitrile.

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C12H13N3O3 | - |

| Molecular Weight | 247.25 g/mol | - |

| Appearance | Predicted to be a solid, likely crystalline, ranging from white to yellow/orange. | Based on analogs like 4-Methyl-3-nitrobenzonitrile. |

| Melting Point | 102-106 °C (for 4-Methyl-3-nitrobenzonitrile) | [1] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of similar organic compounds. |

Safety Precautions:

Based on safety data for analogous compounds such as 3-Fluoro-4-methylbenzonitrile and 4-Methyl-3-nitrobenzonitrile, appropriate safety measures should be observed when handling 4-(Morpholinomethyl)-3-nitrobenzonitrile.[1][2] These include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

-

Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[2] May cause skin and eye irritation.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Synthetic Protocol: A Plausible Route

The proposed synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile would likely proceed via a two-step sequence starting from 4-methyl-3-nitrobenzonitrile:

-

Benzylic Bromination: Radical-initiated bromination of the methyl group to yield 4-(bromomethyl)-3-nitrobenzonitrile.

-

Nucleophilic Substitution: Reaction of the benzylic bromide with morpholine to afford the final product.

Protocol 1: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Step 1: Synthesis of 4-(bromomethyl)-3-nitrobenzonitrile

-

Materials: 4-methyl-3-nitrobenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4) or other suitable non-polar solvent.

-

Procedure:

-

To a solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under inert atmosphere until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-3-nitrobenzonitrile, which can be used in the next step without further purification or purified by recrystallization.

-

Step 2: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

-

Materials: 4-(bromomethyl)-3-nitrobenzonitrile, Morpholine, Triethylamine (TEA) or Potassium Carbonate (K2CO3), Acetonitrile (ACN) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(bromomethyl)-3-nitrobenzonitrile (1.0 eq) in ACN.

-

Add morpholine (1.2 eq) and TEA (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(Morpholinomethyl)-3-nitrobenzonitrile.

-

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The primary utility of 4-(Morpholinomethyl)-3-nitrobenzonitrile lies in its role as a precursor to quinazoline-based kinase inhibitors. The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, from a similar nitrobenzonitrile intermediate provides a compelling case study.[3][4]

The key transformation involves the reductive cyclization of the nitrobenzonitrile to form the core quinazolinone scaffold.

Workflow: From Nitrobenzonitrile to a Kinase Inhibitor Core

Caption: Synthetic workflow from 4-(Morpholinomethyl)-3-nitrobenzonitrile to a kinase inhibitor.

Protocol 2: Reductive Cyclization to a Quinazolinone Core

This protocol is adapted from the synthesis of the quinazolinone intermediate of Gefitinib.[3]

-

Materials: 4-(Morpholinomethyl)-3-nitrobenzonitrile, Iron powder (Fe), Hydrochloric acid (HCl), Formic acid.

-

Procedure:

-

To a suspension of 4-(Morpholinomethyl)-3-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate to obtain the crude 3-amino-4-(morpholinomethyl)benzonitrile.

-

To the crude amine, add an excess of formic acid and heat to reflux to effect cyclization to the corresponding quinazolinone.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the quinazolinone product.

-

Collect the solid by filtration, wash with water, and dry to obtain the desired substituted quinazolinone.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

The methylene protons of the morpholinomethyl group would likely appear as a singlet around δ 3.5-4.0 ppm.

-

The methylene protons of the morpholine ring would be observed as two distinct triplets (or more complex multiplets) in the δ 2.5-3.8 ppm region.

-

-

¹³C NMR:

-

The nitrile carbon would have a characteristic chemical shift in the range of δ 115-120 ppm.

-

Aromatic carbons would appear between δ 120-150 ppm.

-

The methylene carbons of the morpholinomethyl group and the morpholine ring would be found in the upfield region (δ 45-70 ppm).

-

Infrared (IR) Spectroscopy

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile.[5]

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic ring and the aliphatic morpholinomethyl group just above and below 3000 cm⁻¹, respectively.

-

C-O-C stretching of the morpholine ring around 1115 cm⁻¹.

Mass Spectrometry (MS)

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (247.25 g/mol ).

Conclusion

4-(Morpholinomethyl)-3-nitrobenzonitrile represents a strategically designed and highly valuable intermediate in pharmaceutical synthesis. Its unique combination of a versatile nitrile group, a reducible nitro moiety, and a solubility-enhancing morpholinomethyl substituent makes it an ideal starting material for the construction of complex heterocyclic scaffolds, most notably the quinazoline core found in numerous kinase inhibitors. The protocols and workflows outlined in this guide, extrapolated from the synthesis of closely related and industrially relevant compounds, provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block in the quest for novel therapeutic agents.

References

- Vertex AI Search. (2025, September 19).

- Venkatesh, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46.

- Sigma-Aldrich. (2026, January 13).

- CN103570633B - The preparation method of Gefitinib - Google P

- Fisher Scientific.

- Merck Millipore.

- Tokyo Chemical Industry. (2025, November 7).

- Manus Aktteva Biopharma LLP. Intermediates of Gefitinib | Manufacturers | Suppliers | India.

- PubChem. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333.

- The Royal Society of Chemistry.

- ChemicalBook. (2026, January 13). 4-METHOXY-3-NITROBENZONITRILE | 33224-23-6.

- ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- Cheméo. Chemical Properties of Benzonitrile, 4-nitro- (CAS 619-72-7).

- CN112939893A - Synthesis method of 4- (4-aminophenyl)

- CDC Stacks.

- PubMed. (2001, March 1). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles.

- PMC - NIH. (2025, August 11). New 4-(Morpholin-4-Yl)

- Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97 939-79-7.

- ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97 939-79-7.

- PubMed. (2002, February 11). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.

- DDDT. (2025, February 27).

- ScienceOpen. (2025, January 7).

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. 4-甲基-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Method for preparing gefitinib and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Application Notes and Protocols: Selective Hydrolysis of 4-(Morpholinomethyl)-3-nitrobenzonitrile to the Corresponding Amide

Introduction

The conversion of a nitrile functional group to a primary amide is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. While seemingly straightforward, achieving a selective and high-yielding hydrolysis to the amide without over-hydrolysis to the carboxylic acid can be challenging, especially in the presence of other sensitive functional groups.[1][2] This document provides a detailed guide for the selective hydrolysis of 4-(Morpholinomethyl)-3-nitrobenzonitrile to 4-(Morpholinomethyl)-3-nitrobenzamide, a substrate featuring both a tertiary amine (morpholine) and an electron-withdrawing nitro group.

The presence of the morpholinomethyl and nitro groups on the aromatic ring introduces specific electronic and steric considerations that must be carefully managed to ensure the desired outcome. This guide will explore both acid- and base-catalyzed hydrolysis methods, providing detailed protocols and the underlying mechanistic rationale to empower researchers in drug development and chemical synthesis to confidently perform this transformation.

Mechanistic Considerations: A Tale of Two Pathways

The hydrolysis of nitriles to amides can be effectively catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway.[3][4] The choice between these pathways is often dictated by the overall functional group tolerance of the substrate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[1][3][5] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[6] The subsequent steps involve deprotonation and tautomerization of the resulting imidic acid intermediate to yield the more stable amide.[1][5]

It is crucial to control the reaction conditions, as prolonged exposure to strong acid and heat can lead to the further hydrolysis of the amide to the corresponding carboxylic acid and ammonium salt.[1][3][4]

Diagram of Acid-Catalyzed Nitrile Hydrolysis:

Caption: Acid-Catalyzed Hydrolysis of a Nitrile to an Amide.

Base-Catalyzed Hydrolysis

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[7] This forms a resonance-stabilized intermediate that is subsequently protonated by water to generate the imidic acid, which then tautomerizes to the amide.[1][3] Similar to the acid-catalyzed pathway, forcing conditions can promote the subsequent hydrolysis of the amide to a carboxylate salt.[1][4]

Diagram of Base-Catalyzed Nitrile Hydrolysis:

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 3. jove.com [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Preparation of 4-(Morpholinomethyl)-3-aminobenzonitrile from its Nitro Precursor

<

Introduction

4-(Morpholinomethyl)-3-aminobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive amino group and a versatile nitrile functionality, makes it a valuable intermediate for the construction of complex heterocyclic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound via the reduction of its nitro precursor, 4-(morpholinomethyl)-3-nitrobenzonitrile. The focus is on providing a detailed, reliable protocol grounded in established chemical principles, with an emphasis on safety, efficiency, and scalability.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to aniline derivatives.[1] A variety of methods exist for this conversion, including catalytic hydrogenation and the use of dissolving metal reductants.[1][2] The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. In the case of 4-(morpholinomethyl)-3-nitrobenzonitrile, the nitrile group is susceptible to reduction under certain catalytic hydrogenation conditions.[3] Therefore, careful selection of the reducing agent and reaction parameters is crucial to achieve selective reduction of the nitro group.

This application note will detail a robust protocol for the selective reduction of 4-(morpholinomethyl)-3-nitrobenzonitrile using catalytic transfer hydrogenation, a method known for its mild conditions and functional group tolerance.[4] Additionally, alternative methods will be discussed to provide a broader perspective on available synthetic strategies.

Reaction Mechanism and Causality of Experimental Choices

The core of this synthesis is the selective reduction of an aromatic nitro group to an amine. The general transformation is depicted below:

Caption: General reaction scheme for the reduction of the nitro precursor.

Several methods can accomplish this transformation, each with its own mechanistic pathway and set of advantages and disadvantages.

Catalytic Transfer Hydrogenation (CTH)

This is the recommended method due to its operational simplicity, safety (avoiding the direct handling of hydrogen gas), and high selectivity.[4]

-

Hydrogen Source: Ammonium formate is a common and inexpensive hydrogen donor. In the presence of a catalyst like palladium on carbon (Pd/C), it decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[4]

-

Catalyst: Palladium on carbon (Pd/C) is a highly efficient catalyst for hydrogenation reactions.[5] The palladium surface adsorbs both the hydrogen donor and the nitro compound, facilitating the transfer of hydrogen atoms.

-

Mechanism: The reaction proceeds through a series of intermediate steps on the catalyst surface, including the formation of nitroso and hydroxylamine species, which are rapidly reduced to the corresponding amine.[6] The nitrile group is generally stable under these conditions, ensuring high chemoselectivity.

Alternative Reduction Methods

While CTH is preferred, other methods can also be employed:

-

Direct Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as Raney Nickel or Palladium on carbon.[5][7] While effective, this method requires specialized high-pressure equipment and stringent safety protocols due to the flammability of hydrogen gas.[8][9] There is also a risk of reducing the nitrile group, although this can often be mitigated by careful control of reaction conditions (temperature, pressure, and catalyst choice).[3]

-

Metal/Acid Reductions: Reagents like iron (Fe) in acetic acid or hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in HCl, are classic methods for nitro group reduction.[2][10][11][12] These methods are generally selective for the nitro group over the nitrile.[3] However, they often require stoichiometric amounts of the metal, leading to significant waste generation and potentially complicating product purification. The reaction with iron and acid is known as the Béchamp reduction.[6][13]

The choice of catalytic transfer hydrogenation with ammonium formate and Pd/C is based on a balance of efficiency, safety, selectivity, and environmental considerations.

Experimental Protocols

Recommended Protocol: Catalytic Transfer Hydrogenation

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety considerations.

Materials:

-

4-(Morpholinomethyl)-3-nitrobenzonitrile

-

Palladium on carbon (10 wt. % Pd, 50% wet)

-

Ammonium formate

-

Methanol (ACS grade)

-

Ethyl acetate (ACS grade)

-

Deionized water

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Workflow Diagram:

Caption: Step-by-step workflow for the catalytic transfer hydrogenation.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(morpholinomethyl)-3-nitrobenzonitrile (1.0 eq).

-

Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture to dissolve the starting material.

-

Catalyst Addition: Carefully add 10 wt. % palladium on carbon (0.05-0.10 eq by weight of the nitro compound). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle in a well-ventilated fume hood and avoid sources of ignition.[14][15]

-

Reagent Addition: In a separate flask, dissolve ammonium formate (3.0-5.0 eq) in a minimal amount of water or methanol and add it to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Caution: The used catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.[14][15]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting residue, add ethyl acetate and deionized water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 4-(morpholinomethyl)-3-aminobenzonitrile can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

| Parameter | Recommended Value | Rationale |

| Solvent | Methanol | Good solubility for reactants, suitable boiling point for the reaction. |

| Catalyst | 10% Pd/C (50% wet) | High activity and selectivity for nitro group reduction. Wet catalyst is safer to handle.[14][15] |

| Hydrogen Donor | Ammonium Formate | Inexpensive, readily available, and safer than hydrogen gas.[4] |

| Equivalents of Donor | 3.0 - 5.0 | An excess ensures complete reduction of the nitro group. |

| Reaction Temperature | Reflux (~65 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, but should be monitored by TLC/HPLC. |

| Expected Yield | >90% | This method is generally high-yielding. |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Catalyst Handling: Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of solvents.[14][15] Always handle the catalyst in an inert atmosphere when possible. Never add a dry catalyst to a flammable solvent. The used catalyst should be kept wet and disposed of according to institutional guidelines.

-

Hydrogen Gas (if using direct hydrogenation): Hydrogen is a highly flammable gas that can form explosive mixtures with air.[9] Reactions involving hydrogen gas must be conducted in specialized high-pressure reactors by trained personnel.[8] The system must be leak-tested and purged with an inert gas before introducing hydrogen.[8][15]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient amount of ammonium formate.- Deactivated catalyst. | - Add more ammonium formate.- Use fresh catalyst. |

| Low Yield | - Product loss during work-up.- Incomplete reaction. | - Optimize extraction and purification steps.- Ensure complete conversion before work-up. |

| Presence of Impurities | - Side reactions.- Incomplete removal of starting material or by-products. | - Optimize reaction conditions (e.g., lower temperature).- Improve purification method (e.g., different solvent system for chromatography). |

| Reduction of Nitrile Group | - Reaction conditions too harsh (in direct hydrogenation). | - Use a more selective method like CTH.- For direct hydrogenation, use a milder catalyst, lower pressure, and lower temperature. |

Conclusion

The preparation of 4-(morpholinomethyl)-3-aminobenzonitrile from its nitro precursor is a critical step in the synthesis of numerous pharmaceutically relevant molecules. The detailed protocol for catalytic transfer hydrogenation provided in these application notes offers a safe, efficient, and high-yielding method suitable for laboratory-scale synthesis. By understanding the underlying reaction mechanisms and adhering to the outlined safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.

References

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

- Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837.

- Stjepanović, M., et al. (2018).

-

Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

-

Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

- Kuznetsova, I., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 856-865.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

- Zhang, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Advances, 11(60), 38161-38168.

- ACS Chemical Health & Safety. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(5), 341-351.

- Ramlal, A., & Mootoo, D. R. (2006).

-

ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB. Retrieved from [Link]

-

ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

-

FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

-

Shaalaa.com. (2022, March 25). Reduction of aromatic nitro compounds using Fe and HCl gives:. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). Retrieved from [Link]

-

Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

-

Materials Advances (RSC Publishing). (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

-

Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

-

Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

-

NIH. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

-

Eureka | Patsnap. (2020, June 12). Preparation method of aminobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102603665A - Synthesis method of 4-(4-aminophenyl)-3-morpholone.

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. air.unimi.it [air.unimi.it]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. njhjchem.com [njhjchem.com]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. scispace.com [scispace.com]

- 11. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 12. shaalaa.com [shaalaa.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile

Welcome to the technical support guide for the synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Overview of the Synthesis

The synthesis of 4-(Morpholinomethyl)-3-nitrobenzonitrile is typically achieved via a nucleophilic substitution reaction. The most common route involves the reaction of a benzylic halide, such as 4-(chloromethyl)- or 4-(bromomethyl)-3-nitrobenzonitrile, with morpholine. This reaction proceeds through an SN2 mechanism, where morpholine acts as the nucleophile, displacing the halide from the benzylic carbon.

The benzylic position is particularly reactive towards nucleophilic substitution because the transition state is stabilized by the adjacent aromatic ring[1]. The presence of electron-withdrawing groups (EWG) like the nitro (-NO₂) and cyano (-CN) groups on the ring further activates the substrate, though their primary role in this specific isomerism is not direct resonance stabilization of the benzylic position itself.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A low yield is the most common challenge and can be attributed to several factors, ranging from starting material quality to suboptimal reaction conditions.

Root Cause Analysis & Solutions:

-

Poor Quality of the Benzylic Halide Starting Material: The starting material, 4-(chloromethyl)-3-nitrobenzonitrile, is often prepared by the free-radical halogenation of 4-methyl-3-nitrobenzonitrile using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator[2][3]. This process can lead to critical impurities:

-

Unreacted Starting Material: 4-methyl-3-nitrobenzonitrile will not react with morpholine under these conditions and will need to be removed during purification.

-

Di-halogenated Byproducts: Over-halogenation can produce 4-(dichloromethyl)-3-nitrobenzonitrile. This impurity will react with morpholine to form a more polar, complex amide byproduct after hydrolysis, which complicates purification and reduces the yield of the desired product.

-

Benzylic Alcohol: Hydrolysis of the benzylic halide, if exposed to moisture, can form 4-(hydroxymethyl)-3-nitrobenzonitrile, which is unreactive.

Solution:

-

Verify Starting Material Purity: Before starting the reaction, analyze your 4-(chloromethyl)-3-nitrobenzonitrile by ¹H NMR and TLC. The purity should ideally be >97%.

-

Purify the Halide: If significant impurities are detected, consider recrystallizing the benzylic halide before use.

-

-

Suboptimal Reaction Conditions: The SN2 reaction is sensitive to solvent, temperature, and the choice of base.

-

Solvent Choice: The ideal solvent for an SN2 reaction must dissolve the starting materials and should not interfere with the nucleophile. Polar aprotic solvents are highly recommended because they solvate the cation but leave the anionic nucleophile (or in this case, the neutral amine nucleophile) relatively free and highly reactive[4][5][6].

-

Temperature: While heating is often necessary, excessive temperatures can lead to side reactions and decomposition, resulting in a dark-colored reaction mixture and reduced yield.

-

Base: Morpholine can act as its own base to neutralize the H-Cl formed. However, this consumes a second equivalent of your nucleophile. Adding a non-nucleophilic base is more efficient.

Solution:

-

Table 1: Recommended Reaction Parameters

| Parameter | Recommended | Rationale & Key Considerations |

| Starting Material | 4-(chloromethyl)-3-nitrobenzonitrile | More reactive and often more cost-effective than the bromo- equivalent. Purity is critical. |

| Nucleophile | Morpholine | Use 1.1 - 1.5 equivalents to ensure the reaction goes to completion. |

| Base (Optional but Recommended) | K₂CO₃ or Cs₂CO₃ | Use 1.5 - 2.0 equivalents. These are effective proton scavengers and are largely insoluble in organic solvents, simplifying workup[8]. |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | Polar aprotic solvents that favor SN2 reactions by not over-solvating the nucleophile[5][7]. DMF may require higher temperatures for removal. |

| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction without causing significant decomposition. Monitor by TLC to avoid prolonged heating. |

| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by TLC. Heating beyond completion can decrease yield. |

Q2: My TLC shows multiple spots, and the reaction mixture is dark. What are the likely side products?

The presence of multiple spots and a dark color indicates the formation of byproducts.

Visualizing the Problem:

Caption: Potential sources of impurities and side products.

Common Side Products:

-

Quaternary Ammonium Salt: The desired product, being a tertiary amine, can act as a nucleophile itself and react with another molecule of the starting benzylic halide. This over-alkylation forms a quaternary ammonium salt, which is highly polar and may remain at the baseline of your TLC plate.

-

Solution: Use a slight excess of morpholine (1.1-1.5 eq) relative to the benzylic halide. This ensures the halide is consumed before it can react with the product. Do not add the benzylic halide in one portion; slow, portion-wise addition can help minimize this.

-

-

Decomposition Products: The nitro-aromatic structure can be sensitive to high temperatures, leading to decomposition and the formation of colored, often polymeric, materials.

-

Solution: Maintain the reaction temperature strictly within the recommended range (60-80 °C) and monitor the reaction by TLC to avoid unnecessary heating after completion.

-

-

Products from Impurities: As discussed in Q1, impurities in your starting halide will lead to other compounds.

-

Solution: The best defense is to use high-purity starting materials.

-

Q3: The reaction seems to stall and does not go to completion. What should I check?

A stalled reaction points to an issue with one of the core components or conditions.

Caption: A logical workflow for troubleshooting a stalled reaction.

Troubleshooting Steps:

-

Reagent Stoichiometry and Quality:

-

Ensure you have used at least a slight excess of morpholine.

-

Morpholine can absorb water and carbon dioxide from the air. Use a fresh bottle or distill it if its purity is questionable.

-

If using a base like K₂CO₃, ensure it is finely powdered and dry to maximize its surface area and reactivity.

-

-

Insufficient Activation Energy:

-

Your reaction temperature may be too low. If you are running the reaction at room temperature or 40°C, try increasing it incrementally towards 80°C.

-

-

Moisture:

-

While not always catastrophic for this reaction, excess water can hydrolyze the benzylic halide. Ensure your solvent is anhydrous and reagents are dry.

-

Q4: My crude product is an oil or difficult to crystallize. What are the best purification methods?

Purification is key to obtaining a high-quality final product. If direct crystallization fails, a systematic approach is needed.

Recommended Purification Protocol:

-

Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic solids (like K₂CO₃). Evaporate the solvent (e.g., acetonitrile) under reduced pressure. Dissolve the residue in a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer sequentially with:

-

Water (to remove any remaining salts or DMF).

-

Dilute HCl (e.g., 1M) to remove excess morpholine.

-